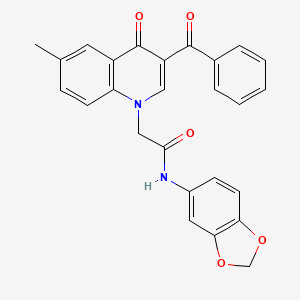

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O5/c1-16-7-9-21-19(11-16)26(31)20(25(30)17-5-3-2-4-6-17)13-28(21)14-24(29)27-18-8-10-22-23(12-18)33-15-32-22/h2-13H,14-15H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQNCWFGWABHJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide is a synthetic derivative of quinoline, a class of compounds known for diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 426.46 g/mol. The structure features a quinoline core substituted with a benzoyl group and an acetamide moiety, which are critical for its biological activity.

Key Structural Features:

- Quinoline Core: Known for antimalarial and antimicrobial activities.

- Benzoyl Group: Enhances lipophilicity and biological activity.

- Acetamide Moiety: Contributes to interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinoline exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of DNA gyrase activity.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of quinoline derivatives. The compound has been tested against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). Results indicate that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 15.2 | Apoptosis induction |

| A549 | 12.5 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is likely mediated through the inhibition of NF-kB signaling pathways.

The biological activity of this compound is believed to involve multiple targets:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction: It may interact with various receptors leading to altered signaling cascades.

- DNA Binding: The quinoline core allows for intercalation into DNA, disrupting replication processes.

Case Studies

In a study published in Pharmacology Reports, the compound was evaluated for its antitumor effects in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

Q & A

Q. Basic: What are the key steps in synthesizing the compound, and how is purity ensured?

The synthesis involves multi-step reactions starting with condensation of benzodioxol-5-amine with acyl chlorides or sulfonyl chlorides in the presence of bases like Na₂CO₃. Key steps include:

- Intermediate formation : Coupling of the quinoline core with benzodioxol via acetamide linkage under controlled pH and temperature .

- Monitoring : Thin-layer chromatography (TLC) with silica plates and solvent systems (e.g., ethyl acetate/hexane) to track reaction progress .

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) to isolate the final product .

- Characterization :

- IR spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

- ¹H/¹³C NMR : Assigning proton environments (e.g., benzodioxol methylene protons at δ 4.2–4.5 ppm; quinoline aromatic protons at δ 7.0–8.5 ppm) .

Q. Advanced: How can reaction yields be optimized when synthesizing the compound under varying solvent conditions?

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to assess reaction kinetics. DMF is preferred for stabilizing intermediates via hydrogen bonding .

- Design of Experiments (DoE) : Use factorial designs to evaluate temperature (60–100°C), solvent volume (1:5–1:10 substrate:solvent ratio), and catalyst loading (0.5–2 mol%) .

- Troubleshooting low yields :

- Byproduct analysis : LC-MS to identify side products (e.g., hydrolyzed intermediates).

- Inert atmosphere : Use N₂/Ar to prevent oxidation of sensitive groups .

Biological Activity & Mechanisms

Q. Basic: What initial assays are recommended to evaluate the compound’s biological activity?

- Antimicrobial screening : Broth microdilution assays (MIC against S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (IC₅₀ determination) .

- Cytotoxicity : MTT/SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Q. Advanced: How can the mechanism of action in cancer cells be elucidated?

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .

- Target validation : siRNA knockdown of suspected targets (e.g., topoisomerase II) followed by rescue experiments .

- Apoptosis assays : Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .

Experimental Design & Data Analysis

Q. Basic: How should researchers design dose-response studies for in vitro assays?

- Dose range : 0.1–100 µM (log-scale increments) .

- Controls : Vehicle (DMSO <0.1%), positive (e.g., doxorubicin), and negative (untreated cells).

- Replicates : Triplicate wells with 3 independent experiments to assess variability .

Q. Advanced: How can contradictory data between computational predictions and experimental results be resolved?

- Molecular dynamics simulations : Validate docking poses (e.g., AutoDock Vina) with longer equilibration times (≥50 ns) .

- Spectral reassignment : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in complex regions (e.g., aromatic protons) .

- Meta-analysis : Compare data with structurally analogous compounds (e.g., 6-chloro-quinoline derivatives) to identify trends .

Advanced Research Directions

Q. Structure-Activity Relationship (SAR) Studies

- Functional group modulation :

- Replace benzoyl with fluorobenzoyl to enhance metabolic stability .

- Introduce electron-withdrawing groups (e.g., –NO₂) on the quinoline ring to improve target binding .

- Bioisosteric replacements : Swap benzodioxol with methylenedioxy groups to evaluate pharmacokinetic effects .

Q. Pharmacokinetic Profiling

- ADME assays :

- Solubility : Shake-flask method in PBS (pH 7.4) .

- Microsomal stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ .

- Metabolite identification : LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.